molecular formula C17H14F2N2OS B2585678 (2-Fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851806-90-1

(2-Fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2585678
CAS RN: 851806-90-1
M. Wt: 332.37
InChI Key: PZTKXAIKNZOQRX-UHFFFAOYSA-N
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Description

“(2-Fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” is a complex organic compound. Unfortunately, there’s limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would include two fluorophenyl groups, a methylsulfanyl group, and a dihydroimidazole ring. The exact structure would depend on the positions of these groups within the molecule .

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

An efficient approach for the regioselective synthesis of related compounds through catalyst- and solvent-free conditions has been developed, showcasing the utility of the compound as a strategic intermediate for the preparation of other complex molecules. This method highlights the potential for greener chemistry applications (Moreno-Fuquen et al., 2019).

Process Improvement for Synthesis

Research demonstrates an improved process for synthesizing related fluorinated compounds, resulting in enhanced product quality and yield. This improvement underscores the importance of refining synthetic methods for efficiency and sustainability (Hong, 2004).

Fluorination of Fluorophores

Fluorination significantly enhances photostability and spectroscopic properties of fluorophores. The study on bis(2,4,5-trifluorophenyl)methanone synthesis and its conversion to fluorinated fluorophores through nucleophilic aromatic substitution reactions opens avenues for novel fluorinated fluorophores with potential applications in bioimaging and diagnostics (Woydziak et al., 2012).

Antitumor Activity

The synthesis and evaluation of compounds for antitumor activity demonstrate the potential therapeutic applications of related chemical entities. This research contributes to the development of new anticancer agents and enhances understanding of structure-activity relationships (Tang & Fu, 2018).

Formulation Development for Poorly Water-Soluble Compounds

Studies on developing suitable formulations for poorly water-soluble compounds highlight the significance of solubilized, precipitation-resistant formulations in achieving higher plasma concentrations in vivo, which is crucial for the successful clinical evaluation of new drug candidates (Burton et al., 2012).

Novel Histamine H3-Receptor Antagonists

Research into the synthesis of ciproxifan, a novel histamine H3-receptor antagonist, showcases the application of this compound class in developing new therapeutics for conditions modulated by histamine H3 receptors, such as sleep disorders and cognitive deficits (Stark, 2000).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on its intended use, such as whether it’s designed to interact with biological systems or used in chemical reactions .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound are not clear from the available information. Its utility would depend on its physical and chemical properties, as well as its reactivity .

properties

IUPAC Name

(2-fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2OS/c18-14-7-3-1-5-12(14)11-23-17-20-9-10-21(17)16(22)13-6-2-4-8-15(13)19/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTKXAIKNZOQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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